7-Chloroisoquinolin-8-amine

Overview

Description

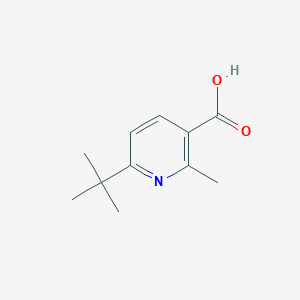

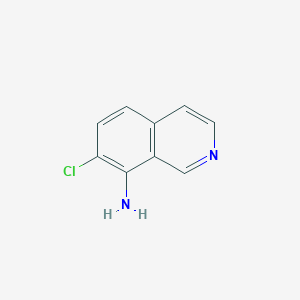

7-Chloroisoquinolin-8-amine, also known as 7-CQ or 7-chloro-8-aminoisoquinoline, is a heterocyclic organic compound. It has a CAS Number of 55766-90-0 and a molecular weight of 178.62 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of 7-Chloroisoquinolin-8-amine and its derivatives involves the use of ultrasound irradiation . The process is known as click synthesis and has been used to create new 7-chloroquinoline derivatives . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

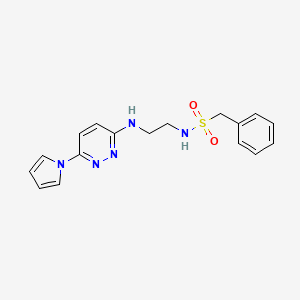

The molecular structure of 7-Chloroisoquinolin-8-amine is represented by the linear formula C9H7ClN2 . The InChI Code is 1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H,11H2 .Chemical Reactions Analysis

The chemical reactions involving 7-Chloroisoquinolin-8-amine are primarily related to the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis

7-Chloroisoquinolin-8-amine is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of 7-Chloroisoquinolin-8-amine as an anticancer agent. Its structural features make it an interesting candidate for further investigation in cancer therapy .

- Kinase Inhibitors : The compound’s structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting them can be therapeutically beneficial .

- Neurotransmitter Modulation : 7-Chloroisoquinolin-8-amine might interact with neurotransmitter receptors or transporters. Investigating its effects on neuronal function could provide insights into neuropharmacology .

- Building Block for Heterocyclic Compounds : Chemists use 7-Chloroisoquinolin-8-amine as a starting material to synthesize various heterocyclic compounds. These compounds often have diverse applications in materials science and organic electronics .

- Spectroscopic Studies : Researchers employ techniques like NMR (nuclear magnetic resonance), HPLC (high-performance liquid chromatography), and LC-MS (liquid chromatography-mass spectrometry) to study the compound’s structure and behavior .

- Simulation Visualizations : Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can help visualize the behavior of 7-Chloroisoquinolin-8-amine in molecular simulations .

- Pesticide Development : The compound’s structure may lend itself to pesticide design. Investigating its effects on pests and crops could lead to novel agrochemicals .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Materials Science and Organic Synthesis

Analytical Chemistry and Spectroscopy

Computational Chemistry and Molecular Modeling

Agrochemical Research

Mechanism of Action

Target of Action

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Mode of Action

Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or interference with cell signaling pathways . The specific interactions of 7-Chloroisoquinolin-8-amine with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by 7-Chloroisoquinolin-8-amine are not well-documented. Given the structural similarity to isoquinoline, it is plausible that this compound may affect similar biochemical pathways. Isoquinoline and its derivatives have been implicated in various biological processes, including neurotransmission, inflammation, and cell proliferation

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of 7-Chloroisoquinolin-8-amine, but further studies are needed to confirm these predictions.

Result of Action

As a derivative of isoquinoline, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, antimalarial, and anticancer activities . .

Safety and Hazards

properties

IUPAC Name |

7-chloroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMTNUGYPSZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroisoquinolin-8-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)